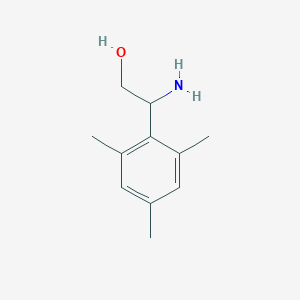

2-Amino-2-mesitylethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)ethanol |

InChI |

InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(12)6-13/h4-5,10,13H,6,12H2,1-3H3 |

InChI Key |

OUGDZOJXPDNULU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CO)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Mesitylethanol and Its Stereoisomers

Direct Synthetic Routes to 2-Amino-2-mesitylethanol

Direct synthetic methods provide the most straightforward access to this compound. These routes are often characterized by their efficiency and scalability, making them suitable for producing the target compound in significant quantities.

Established Synthetic Pathways for (S)-2-Amino-2-mesitylethanol

The synthesis of the enantiomerically pure (S)-2-Amino-2-mesitylethanol is of particular interest due to its potential applications in asymmetric synthesis. One established method involves the catalytic hydrogenation of (S)-2-aminobutyric acid. This process typically utilizes a supported metal catalyst, such as a noble metal or Raney nickel, under hydrogen pressure. google.com The reaction is carried out in deionized water, with the pH adjusted to the acidic range (1-5). google.com Controlling the reaction temperature (60-70 °C) and pressure (2-4 MPa) is crucial for achieving high yields and stereoselectivity. google.com

Another approach involves the reduction of α-amino isobutyric acid alkyl esters. google.com This one-step synthesis is performed in the presence of a metal catalyst and hydrogen, yielding 2-amino-2-methyl-1-propanol. google.com The reaction conditions, including temperature (0-250 °C) and hydrogen pressure (0.1-30 MPa), can be varied to optimize the yield. google.com

A multi-step synthesis starting from iso-butylene and chlorine in acetonitrile (B52724) has also been reported. google.com This pathway proceeds through several intermediates, including N-[1-(chloromethyl) propyl group] acetochloroamide and N-[1-(chloromethyl) propyl group] ethanamide, which are subsequently hydrolyzed to afford 2-amino-2-methyl-1-propanol. google.com However, this method is often associated with lower yields (50-70%) and a more complex procedure. google.com

Development of Novel Synthetic Approaches for this compound Derivatives

Recent research has focused on developing novel and more efficient synthetic routes to derivatives of this compound. One such approach is the synthesis of 2-substituted 2-aminopropane-1,3-diols. nih.gov These compounds have shown promise as immunosuppressive agents. nih.gov The synthesis involves introducing a phenyl ring into the alkyl chain of a lead compound, with the potency of the resulting derivatives being dependent on the position of the phenyl ring. nih.gov

Another innovative method involves the synthesis of 9-substituted acridine (B1665455) derivatives through aromatic nucleophilic substitution reactions. nih.gov This approach utilizes microwave and ultrasonication-assisted synthesis, which are considered eco-friendly techniques. nih.gov The resulting acridine derivatives have demonstrated potential as dual anticancer and antimicrobial agents. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of chiral β-amino alcohols with high enantiomeric and diastereomeric purity is a major focus in organic synthesis. diva-portal.org These compounds serve as crucial intermediates for a wide range of biologically active molecules. sciengine.comresearchgate.netrsc.org

Enantioselective Approaches for β-Amino Alcohol Formation

Several enantioselective methods have been developed for the synthesis of β-amino alcohols. One powerful strategy is the highly enantioselective rearrangement of N,N-dialkyl β-amino alcohols using a catalytic amount of trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgacs.org This method, followed by mild saponification, provides β-amino alcohols in high yields (61-99%) and with excellent enantioselectivity (up to 99% ee). organic-chemistry.org The mechanism involves the formation of an aziridinium (B1262131) intermediate, which undergoes stereoselective ring-opening. organic-chemistry.orgacs.org

Another effective approach is the intramolecular C(sp3)–H nitrene insertion for the synthesis of chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols. sciengine.comresearchgate.net This method utilizes a chiral ruthenium catalyst and provides cyclic carbamates in up to 99% yield and 99% ee. sciengine.comresearchgate.net The resulting carbamates can then be hydrolyzed to yield the desired chiral β-amino alcohols. sciengine.comresearchgate.net

The Petasis boronic acid Mannich reaction is a versatile multicomponent reaction that can be used to generate enantiopure β-amino alcohols. nih.gov When enantiopure α-hydroxy aldehyde derivatives are used, the reaction produces β-amino alcohols with exclusively anti diastereoselectivity. nih.gov

| Method | Catalyst/Reagent | Key Features | Yield | Enantiomeric Excess (ee) |

| Rearrangement of N,N-dialkyl β-amino alcohols | Catalytic (CF3CO)2O | High yield, excellent enantioselectivity | 61-99% organic-chemistry.org | up to 99% organic-chemistry.org |

| Intramolecular C(sp3)–H nitrene insertion | Chiral Ruthenium Catalyst | Forms chiral oxazolidin-2-one precursors | up to 99% sciengine.comresearchgate.net | up to 99% sciengine.comresearchgate.net |

| Petasis boronic acid Mannich reaction | Chiral Biphenols | Produces anti-β-amino alcohols | - | - |

Diastereoselective Control in β-Amino Alcohol Synthesis

Achieving diastereoselective control is crucial when synthesizing β-amino alcohols with multiple stereocenters. One method involves the combination of N-acyliminium ion chemistry with Weinreb amide technology. psu.edu This approach allows for the subsequent diastereoselective, double addition of Grignard reagents to Weinreb amides, leading to the formation of β-amino alcohols. psu.edu The high diastereoselectivity is attributed to a chelation-controlled reaction mechanism. psu.edu

The Petasis borono-Mannich allylation reaction offers another route to diastereomerically enriched β-amino alcohols. rsc.org By using α-hydroxyl aldehydes and either chiral α-phenylaminoxyaldehydes or α-benzoyloxyaldehydes, both syn- and enantioenriched anti-β-amino alcohols can be synthesized with high diastereoselectivity. rsc.org

Catalyst-controlled diastereoselective Petasis reactions have also been developed, enabling the synthesis of both anti and syn β-amino alcohols in pure form. nih.gov This is a significant advancement as the traditional Petasis reaction typically yields only the anti diastereomer. nih.gov

| Method | Key Reagents | Stereochemical Outcome |

| N-acyliminium ion and Weinreb amide chemistry | Grignard reagents | High diastereoselectivity (syn-β-amino alcohol as main product) psu.edu |

| Petasis borono-Mannich allylation | α-hydroxyl aldehydes, chiral α-phenylaminoxyaldehydes/α-benzoyloxyaldehydes | syn- and enantioenriched anti-β-amino alcohols rsc.org |

| Catalyst-controlled Petasis reaction | Chiral biphenols | Access to both anti and syn β-amino alcohols nih.gov |

Kinetic Resolution Strategies for Amino Alcohol Enantiopurification

Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. In the context of amino alcohols, several effective kinetic resolution strategies have been developed.

Acylative kinetic resolution using a chiral nucleophilic catalyst can be employed for racemic cyclic cis-amino alcohol derivatives. rsc.org This method proceeds with good enantioselectivity (s = 10–21) at room temperature, allowing for the recovery of enantiopure starting material. rsc.org

Lipase-catalyzed enantioselective esterification is another widely used method. organic-chemistry.org For instance, Candida antarctica lipase (B570770) B (Novozyme 435) has been shown to be effective in the kinetic resolution of 2-azido-1-phenylethanol. organic-chemistry.org This enzymatic resolution can be combined with ruthenium-catalyzed alcohol isomerization in a dynamic kinetic resolution (DKR) process, leading to high enantiomeric excess (up to 99%) and conversion (up to 98%). organic-chemistry.org

A chiral tin catalyst has also been utilized for the highly efficient kinetic resolution of racemic 1,2-amino alcohols. researchgate.net Furthermore, a chiral phosphoric acid catalyst has been successfully applied in the kinetic resolution of racemic amino alcohols through enantioselective intermolecular acetalization, a method that had not been previously reported. nih.gov

| Resolution Method | Catalyst/Enzyme | Key Features | Selectivity (s) / Enantiomeric Excess (ee) |

| Acylative kinetic resolution | Chiral nucleophilic catalyst | For cyclic cis-amino alcohols | s = 10–21 rsc.org |

| Dynamic kinetic resolution | Candida antarctica lipase B and Ruthenium catalyst | For β-azido alcohols | up to 99% ee organic-chemistry.org |

| Kinetic resolution | Chiral tin catalyst | For racemic 1,2-amino alcohols | High enantioselectivity researchgate.net |

| Intermolecular acetalization | Chiral phosphoric acid catalyst | Novel method for racemic amino alcohols | Highly efficient nih.gov |

Derivatization of this compound for Enhanced Research Applications

The derivatization of this compound expands its utility in research by introducing new functional groups and creating a diverse range of analogs for various applications, including their use as ligands in catalysis and as precursors for biologically active molecules.

Synthesis of Oxazoline (B21484) Derivatives from Amino Alcohols

Oxazolines are a significant class of heterocyclic compounds with wide-ranging applications in synthetic organic chemistry, often serving as chiral ligands or protecting groups. beilstein-journals.orgnih.gov The synthesis of oxazoline derivatives from amino alcohols like this compound is a common and valuable transformation.

The general and widely used method for constructing the 2-oxazoline ring involves the condensation of an amino alcohol with a carboxylic acid or its derivatives, such as acid chlorides or nitriles. nih.govmdpi.comnajah.edu This cyclization is often facilitated by dehydrating agents or can be promoted by microwave irradiation, which can significantly reduce reaction times. researchgate.net For instance, the reaction of a carboxylic acid with an amino alcohol in the presence of reagents like triphenylphosphine (B44618) and carbon tetrachloride can yield the corresponding oxazoline in good yields. najah.edu

A typical procedure involves the conversion of a carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with the amino alcohol. mdpi.com The resulting hydroxy amide intermediate can then be cyclized to the oxazoline. mdpi.com

Table 1: Examples of Reagents for Oxazoline Synthesis from Amino Alcohols

| Reagent System | Description | Reference |

| Ph₃P / CCl₄ / Et₃N | Appel's reagent, used for the condensation of carboxylic acids and amino alcohols. | najah.edu |

| SOCl₂ | Thionyl chloride, used to convert carboxylic acids to acid chlorides for subsequent reaction with amino alcohols. | mdpi.com |

| Microwave Irradiation | Can be used to accelerate the condensation reaction between methyl salicylate (B1505791) and amino alcohols. | researchgate.net |

Exploration of Other Functional Group Interconversions and Analog Design

Functional group interconversion is a fundamental strategy in organic synthesis to create a variety of analogs from a common precursor. imperial.ac.ukic.ac.uk For this compound, this allows for the design of molecules with tailored properties.

The primary alcohol group in this compound can undergo various transformations. For example, it can be oxidized to an aldehyde or a carboxylic acid. imperial.ac.uk The amino group can be acylated to form amides, which can offer different solubility and reactivity profiles. ic.ac.uk These transformations allow for the synthesis of a diverse library of compounds. For example, the amino group can be protected with a Boc group, and the alcohol can be oxidized using a TEMPO-catalyzed reaction to yield the corresponding carboxylic acid. ursa.cat

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester, which can then be displaced by various nucleophiles to introduce new functionalities. vanderbilt.edu The amino group can also be a site for modification, such as through N-alkylation. beilstein-journals.org The design of bioisosteres, which involves replacing a functional group with another that has similar physical or chemical properties, is another important strategy. For instance, an amide linker could be introduced by coupling with an N-protected amino acid. nih.gov

Table 2: Examples of Functional Group Interconversions for this compound Analogs

| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group | Reference |

| Alcohol (-OH) | TEMPO-catalyzed oxidation | Carboxylic Acid (-COOH) | ursa.cat |

| Alcohol (-OH) | Acylation | Ester (-O-CO-R) | researchgate.net |

| Amine (-NH₂) | Acylation with (Boc)₂O | N-Boc protected amine (-NHBoc) | ursa.cat |

| Alcohol (-OH) | Conversion to sulfonate ester | Sulfonate ester (-OSO₂R) | vanderbilt.edu |

| Amine (-NH₂) | Coupling with carboxylic acid | Amide (-NH-CO-R) | nih.gov |

Application of 2 Amino 2 Mesitylethanol As a Chiral Ligand and Organocatalyst in Asymmetric Catalysis

Chiral Amino Alcohol Ligands in Transition-Metal Catalysis

Chiral amino alcohols are a privileged class of ligands in transition-metal-catalyzed asymmetric synthesis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring that creates a well-defined chiral environment. This environment influences the stereochemical outcome of reactions by directing the approach of substrates to the metal's active site. The bulky mesityl group in 2-Amino-2-mesitylethanol is expected to provide significant steric hindrance, which can be crucial for achieving high levels of stereoselectivity.

Palladium-Catalyzed Reactions Employing this compound Derived Ligands

Palladium catalysis is a cornerstone of modern organic synthesis, with a vast number of applications in cross-coupling and carbonylation reactions. Chiral ligands are essential for rendering these transformations asymmetric.

Research has identified the potential of this compound derivatives in palladium-catalyzed reactions. Specifically, (S)-2-amino-2-mesitylethanol has been prepared for application in palladium(II)-catalyzed oxidative carbonylation reactions core.ac.uk. This class of reactions is a powerful tool for synthesizing various carbonyl-containing compounds. For instance, the palladium-catalyzed oxidative carbonylation of β-amino alcohols provides a direct route to 2-oxazolidinones, which are important heterocyclic motifs in pharmaceuticals cnr.itmdpi.com. In these reactions, a palladium catalyst, often based on PdI2 or Pd(OAc)2, facilitates the reaction of the amino alcohol with carbon monoxide and an oxidant (like aerobic oxygen) to yield the cyclic carbamate (B1207046) product cnr.itmdpi.com. The chiral ligand derived from this compound would be anticipated to induce enantioselectivity in such cyclizations.

Similarly, palladium-catalyzed aminocarbonylation of terminal alkynes is a method for synthesizing 2-ynamides, valuable synthetic building blocks d-nb.info. While many systems use phosphine (B1218219) ligands, the development of new chiral ligands is a constant pursuit to improve efficiency and selectivity. The preparation of this compound for this context underscores its relevance in the development of novel, efficient palladium-catalyzed transformations core.ac.uk.

Ruthenium-Catalyzed Asymmetric Hydroamination

Ruthenium complexes are effective catalysts for various transformations, including asymmetric hydrogenation and hydroamination. The asymmetric hydroamination of alkenes is a highly atom-economical method for synthesizing chiral amines. Ruthenium catalysts, often featuring chiral phosphine or diamine ligands, have been developed for such reactions liv.ac.ukresearchgate.net. For example, the formal anti-Markovnikov hydroamination of allylic alcohols can be achieved using a chiral ruthenium catalyst, proceeding through a hydrogen-borrowing mechanism to produce chiral γ-amino alcohols with excellent enantioselectivities liv.ac.ukresearchgate.net. Chiral amino alcohol ligands have also been studied in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, where they proved to be highly effective, yielding enantiomeric excesses up to 95% nih.gov.

Despite the success of chiral amino alcohols as ligands in ruthenium catalysis, specific studies detailing the application of ligands derived from this compound in ruthenium-catalyzed asymmetric hydroamination were not found in the surveyed literature.

Application in Other Metal-Mediated Asymmetric Reactions (e.g., Rhodium, Iridium, Silver, Molybdenum, Copper)

The utility of chiral amino alcohol-based ligands extends to a variety of other transition metals.

Rhodium: Rhodium complexes are widely used in asymmetric hydrogenations, hydroformylations, and conjugate additions. Chiral ligands are key to controlling enantioselectivity. For example, rhodium-catalyzed asymmetric synthesis has been used to create axially chiral biaryls and β-branched esters using various chiral diene and phosphine ligands nih.govrsc.org.

Copper: Copper-catalyzed reactions, such as conjugate additions and C-N bond formations, often employ chiral ligands to achieve asymmetry. Ligands based on amino acids have been synthesized and used in the copper-catalyzed asymmetric conjugate addition of diethylzinc (B1219324) to cyclic enones, achieving moderately high enantioselectivity nih.gov.

Despite the broad applicability of chiral ligands in reactions catalyzed by these metals, specific research detailing the use of this compound-derived ligands in asymmetric reactions catalyzed by rhodium, iridium, silver, molybdenum, or copper was not prominently featured in the reviewed literature.

This compound in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral primary amines are a key class of organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates.

Enamine Catalysis with Primary/Secondary Amine Systems

Primary β-amino alcohols, such as this compound, are effective bifunctional organocatalysts. The primary amine group can form a nucleophilic enamine intermediate with a ketone or aldehyde, while the adjacent hydroxyl group can act as a hydrogen-bond donor. This secondary interaction helps to organize the transition state, leading to high stereoselectivity in the subsequent reaction with an electrophile rsc.orgrsc.orgresearchgate.net. This mode of activation is known as enamine catalysis.

Simple, acyclic primary β-amino alcohols have been shown to be efficient organocatalysts in reactions like the asymmetric Michael addition of β-keto esters to nitroalkenes rsc.orgrsc.org. The catalyst facilitates the formation of a carbon-carbon bond, leading to chiral products that are precursors to biologically important compounds. The steric and electronic properties of the substituents on the amino alcohol backbone are crucial for determining the catalytic activity and stereochemical outcome rsc.org. Given its structure, featuring a bulky mesityl group, this compound would be expected to provide significant steric shielding in the transition state, potentially leading to high levels of asymmetric induction.

The table below shows representative data for the asymmetric Michael addition of a β-keto ester to nitrostyrene, catalyzed by simple primary β-amino alcohols analogous to this compound, demonstrating the potential efficacy of this catalyst class rsc.org.

Table 1: Asymmetric Michael Addition of Ethyl 2-oxocyclopentane-1-carboxylate to (E)-β-Nitrostyrene Catalyzed by Primary β-Amino Alcohols rsc.org

| Catalyst (Amino Alcohol) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 82 | 90:10 | 90 |

| (S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol | 80 | 90:10 | 85 |

| (S)-1,1-diphenyl-2-(pyrrolidin-2-yl)ethanol | 92 | 92:8 | 94 |

| (R)-2-amino-1,1-diphenylpropan-1-ol | 68 | 85:15 | 60 |

Reaction conditions typically involve the keto ester, nitrostyrene, and a catalytic amount of the amino alcohol in an organic solvent at a controlled temperature.

This data illustrates that simple primary β-amino alcohols can effectively catalyze complex bond-forming reactions with high yields and stereoselectivities. The structural modularity of these catalysts allows for fine-tuning of reactivity and selectivity, positioning this compound as a promising candidate for further exploration in enamine-mediated organocatalysis rsc.orgresearchgate.netcapes.gov.br.

Hydrogen-Bonding Organocatalysis

There is no specific information available in the surveyed literature regarding the application of this compound as a hydrogen-bonding organocatalyst.

Lewis Base Organocatalysis

Detailed research findings on the use of this compound in Lewis base organocatalysis are not present in the available scientific literature.

Biocatalytic Pathways for Chiral Amino Alcohol Transformations

Enzyme-Mediated Kinetic Resolution of Amino Alcohols

Specific studies detailing the enzyme-mediated kinetic resolution of this compound could not be located in the reviewed sources.

Mechanistic Investigations of 2 Amino 2 Mesitylethanol Catalyzed Reactions

Elucidation of Catalytic Cycles and Elementary Steps

A proposed catalytic cycle for a 2-Amino-2-mesitylethanol-catalyzed reaction, such as an aldol (B89426) or Michael addition, would likely commence with the activation of a substrate by the catalyst. For instance, in an aldol reaction, the primary amine of this compound could react with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. This is a common elementary step in aminocatalysis.

Understanding Substrate-Catalyst Interactions and Enantioinduction

The enantioselectivity in reactions catalyzed by this compound would be governed by the non-covalent interactions between the catalyst and the substrates in the transition state. The chiral environment created by the catalyst directs the approach of the electrophile to a specific face of the nucleophile, leading to the preferential formation of one enantiomer.

Key interactions would include hydrogen bonding between the hydroxyl group of the catalyst and the electrophilic substrate, which serves to activate the electrophile and orient it for the nucleophilic attack. The bulky mesityl group would play a crucial role in establishing a well-defined chiral pocket, sterically shielding one face of the enamine intermediate and thereby directing the incoming electrophile to the opposite face. This steric hindrance is a fundamental principle of enantioinduction in asymmetric catalysis.

Role of Specific Functional Groups (Amino and Hydroxyl) in Catalytic Mechanisms

The amino and hydroxyl groups of this compound are predicted to play distinct and cooperative roles in the catalytic mechanism. The primary amino group is essential for the formation of the key enamine or iminium ion intermediates, which are central to the activation of the nucleophilic or electrophilic partners, respectively.

The hydroxyl group, positioned beta to the amino group, is anticipated to function as a Brønsted acid or a hydrogen-bond donor. In many amino alcohol-catalyzed reactions, this hydroxyl group activates the electrophile through hydrogen bonding, bringing it into close proximity with the nucleophile and lowering the activation energy of the carbon-carbon bond-forming step. This bifunctional activation, where both the nucleophile and electrophile are simultaneously activated by different functional groups on the same catalyst, is a hallmark of efficient organocatalysis.

Influence of Ligand Steric and Electronic Effects on Catalytic Performance

The steric and electronic properties of the mesityl group are expected to have a profound impact on the catalytic performance of this compound.

Steric Effects: The bulky mesityl group (2,4,6-trimethylphenyl) would create significant steric hindrance around the catalytic center. This steric bulk is crucial for creating a chiral environment that effectively discriminates between the two prochiral faces of the substrate, leading to high enantioselectivity. The size of this group can be tuned to optimize the balance between reactivity and selectivity.

Electronic Effects: The methyl groups on the mesityl ring are electron-donating, which would increase the electron density on the phenyl ring. This electronic effect could influence the basicity of the amino group and the acidity of the hydroxyl group, thereby modulating the catalyst's activity. For instance, increased basicity of the amine could accelerate the formation of the enamine intermediate.

Stereochemical Control Mechanisms in Asymmetric Transformations

The stereochemical outcome of a reaction catalyzed by this compound would be determined by the geometry of the transition state assembly. For a hypothetical aldol reaction, the formation of a six-membered, chair-like transition state involving the enamine, the aldehyde, and the catalyst's hydroxyl group is a plausible model for stereochemical control.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-2-mesitylethanol. By solving approximations of the Schrödinger equation, these methods can determine the molecule's electron distribution, orbital energies, and electrostatic potential. This information is key to predicting its reactivity, stability, and the nature of its interactions with other chemical species. Such calculations can elucidate bond strengths, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are critical in describing how the molecule will behave in a chemical reaction. nih.govescholarship.orgacs.orgnih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ifpenergiesnouvelles.com In the context of this compound, DFT is instrumental in mapping out the intricate details of reaction pathways. For instance, in reactions where this amino alcohol acts as a catalyst or a ligand, DFT can be used to calculate the energies of reactants, products, transition states, and intermediates. semanticscholar.orgfrontiersin.org

This allows for the elucidation of detailed reaction mechanisms, such as identifying the rate-determining step and understanding the role of the catalyst in lowering activation barriers. semanticscholar.org By modeling the interaction of this compound with substrates, DFT studies can reveal the step-by-step process of bond formation and breakage, providing a molecular-level picture of the catalytic cycle. acs.orgnih.govmdpi.commdpi.comacs.org

Below is a representative table of DFT-calculated relative energies for a hypothetical reaction pathway involving this compound.

| Species | B3LYP/6-311+G(d,p) Relative Energy (kcal/mol) | M06-2X/aug-cc-pVTZ Relative Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Reactant-Catalyst Complex | -5.2 | -6.1 |

| Transition State 1 (TS1) | +15.8 | +14.9 |

| Intermediate 1 | -10.3 | -11.5 |

| Transition State 2 (TS2) | +12.1 | +11.7 |

| Product-Catalyst Complex | -20.5 | -22.3 |

| Products | -18.0 | -19.8 |

This interactive table showcases typical data obtained from DFT calculations, comparing two different functionals to assess the energetic profile of a catalyzed reaction.

Conformation Analysis of this compound and its Derivatives

The three-dimensional structure, or conformation, of this compound is critical to its function, particularly in asymmetric catalysis where its shape dictates stereochemical outcomes. Conformation analysis through computational methods explores the potential energy surface of the molecule to identify stable rotamers (conformational isomers) and the energy barriers between them. aip.org

For this compound, the key dihedral angles involve the rotation around the C-C, C-O, and C-N bonds. The bulky mesityl group imposes significant steric constraints, limiting the number of accessible low-energy conformations. Theoretical studies can predict the relative populations of these conformers at a given temperature, which is essential for understanding how the molecule presents its reactive sites (the amino and hydroxyl groups) to a substrate. escholarship.orgaip.org These studies often reveal that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a crucial role in stabilizing specific conformations. aip.org

Non-Covalent Interactions in Catalyst-Substrate Complexes

Non-covalent interactions (NCIs) are the driving force behind molecular recognition and are paramount in catalysis. wayne.edu When this compound or its derivatives form a complex with a substrate, interactions such as hydrogen bonds, van der Waals forces, and π-stacking (involving the mesityl group) dictate the orientation and activation of the substrate. mdpi.com

Computational tools like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these subtle yet powerful forces. wayne.edu These analyses reveal the specific interactions that stabilize the transition state leading to the desired product, explaining the origin of enantioselectivity in asymmetric reactions. Understanding the network of NCIs in the catalyst-substrate complex is crucial for rationally designing catalysts with improved performance. escholarship.orgmdpi.commdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations in Catalyst Design

Prediction of Catalyst Activity, Stability, and Selectivity

A primary goal of computational catalysis is the in silico design of new and improved catalysts. Molecular modeling techniques, often combined with machine learning, can be used to build predictive models for catalyst performance. By calculating descriptors related to the electronic and steric properties of a series of this compound derivatives, it is possible to create quantitative structure-activity relationship (QSAR) models.

These models can predict the activity (turnover frequency), stability (decomposition pathways), and selectivity (enantiomeric excess) of new, untested catalyst candidates, thereby accelerating the discovery process and reducing experimental costs. For example, simulations can predict how modifying the substituents on the mesityl ring will affect the catalyst's pocket and, consequently, its stereochemical control. acs.org

| Catalyst Derivative | Predicted Enantiomeric Excess (%) | Predicted Turnover Frequency (s⁻¹) | Predicted Stability (Decomposition Barrier, kcal/mol) |

| This compound | 92 | 1.5 | 35.2 |

| Derivative A (electron-donating group) | 88 | 2.1 | 33.8 |

| Derivative B (electron-withdrawing group) | 95 | 1.2 | 36.5 |

| Derivative C (increased steric bulk) | 97 | 0.9 | 38.1 |

This interactive table illustrates how molecular modeling can be used to screen potential catalyst derivatives by predicting key performance metrics.

Exploration of Potential Energy Surfaces and Transition States

The potential energy surface (PES) is a central concept in chemistry, representing the energy of a system as a function of its atomic coordinates. For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, products) and mountain passes corresponding to transition states.

Computational methods are employed to explore the PES for reactions catalyzed by this compound. nih.gov Algorithms are used to locate the minimum energy pathways connecting reactants and products, and to precisely determine the geometry and energy of the transition states. Techniques like ab initio molecular dynamics (AIMD) can simulate the trajectory of a reaction, providing a dynamic picture of how the system surmounts the activation barrier. acs.org This exploration is fundamental for calculating reaction rates and understanding the factors that control the reaction's speed and outcome. acs.orgnih.gov

De Novo Catalyst Design Principles Guided by Computational Methods

The advent of powerful computational chemistry has revolutionized the field of catalyst development, enabling a shift from traditional trial-and-error discovery to rational, predictive design. youtube.com De novo catalyst design, or the creation of catalysts from scratch, stands at the forefront of this transformation. biorxiv.org This approach leverages theoretical principles and computational simulations to conceive, evaluate, and optimize novel catalysts for specific chemical transformations before they are ever synthesized in a laboratory. youtube.commanchester.ac.uk For chiral molecules like this compound, these methods offer a pathway to designing highly selective and efficient organocatalysts by understanding and engineering the subtle molecular interactions that govern catalytic activity. nih.gov

The fundamental premise of de novo design is rooted in transition state theory, which posits that a catalyst accelerates a reaction by providing an alternative reaction pathway with a lower energy transition state. nih.gov Computational methods allow chemists to precisely model this transition state and then build a molecule around it that provides optimal stabilization. nih.gov This computationally-led workflow has become an essential tool for accelerating the discovery of novel organocatalysts. manchester.ac.uk

The general process for the de novo design of a catalyst based on a scaffold like this compound can be broken down into several key stages, each guided by specific computational techniques.

Core Workflow of De Novo Catalyst Design

The design process is a systematic, multi-step procedure that integrates various computational tools to move from a conceptual reaction to a promising catalyst candidate.

| Step | Description | Key Computational Methods |

| 1. Reaction & Transition State (TS) Identification | The process begins by selecting a target chemical reaction. Quantum mechanics (QM) calculations, particularly Density Functional Theory (T), are then used to map out the potential energy surface of the uncatalyzed reaction and identify the precise geometry and electronic structure of its highest-energy transition state. nih.govnih.gov | Density Functional Theory (DFT), Ab initio methods |

| 2. Theozyme Formulation | A "theozyme" (theoretical enzyme) is a conceptual model of the minimal active site required for catalysis. It defines the ideal spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, acids, bases) needed to stabilize the transition state. For a scaffold like this compound, the amino and hydroxyl groups are the key catalytic functionalities. nih.gov | Quantum Mechanics (QM), Molecular Mechanics (MM) |

| 3. Scaffold Selection and Motif Grafting | A stable molecular framework, or scaffold, is chosen to hold the catalytic functional groups in the predetermined optimal orientation defined by the theozyme. In this context, the this compound structure itself serves as the initial scaffold. Computational algorithms then "graft" the catalytic motif onto the scaffold, ensuring a low-energy conformation. elifesciences.orgnih.gov | Molecular Docking, Fragment-based design, Diffusion models |

| 4. Optimization and Virtual Screening | The initial designs are subjected to computational optimization. This involves exploring different conformations and making chemical modifications to the scaffold (e.g., adding or changing substituent groups) to enhance its predicted catalytic efficiency and selectivity. Large libraries of candidate catalysts can be virtually screened to prioritize the most promising ones for synthesis. nih.govrsc.org | Quantitative Structure-Activity Relationship (QSAR), Machine Learning (ML), Molecular Dynamics (MD) simulations |

Application to a this compound Scaffold

To illustrate the process, consider the design of a catalyst based on this compound for a hypothetical asymmetric Michael addition reaction. The β-amino alcohol structure is well-suited for this, as the amino group can activate the ketone via enamine formation, while the hydroxyl group can coordinate to the nitroalkene and direct its approach through hydrogen bonding. nih.gov

Transition State Modeling : Using DFT, the transition state for the carbon-carbon bond-forming step would be precisely calculated. This would reveal the ideal distances and angles between the catalyst's functional groups and the reacting substrates.

Role of the Scaffold :

Functional Groups : The primary amine (-NH2) and hydroxyl (-OH) groups of this compound would be positioned to interact with the substrates. The amine would form an enamine with the donor molecule, while the hydroxyl group would act as a Brønsted acid or hydrogen-bond donor to activate the acceptor. nih.gov

Stereocontrol : The chiral center at the C2 position is crucial. The bulky mesityl group would create a sterically hindered environment, effectively blocking one face of the reactive enamine intermediate. This steric shielding is a key principle in asymmetric catalysis, forcing the acceptor molecule to approach from the less hindered face, thereby controlling the stereochemical outcome of the product. westlake.edu.cn

Computational Optimization : Researchers would computationally explore modifications to the parent this compound structure to improve its performance. This could involve:

Modifying the aryl group (mesityl) to fine-tune steric hindrance and electronic properties.

Adding substituents to the ethyl backbone to restrict conformational flexibility and lock the catalyst in its most active conformation.

The results of such a virtual screening could be compiled to compare the predicted efficacy of different catalyst designs, as illustrated in the hypothetical table below.

Illustrative Data from a Virtual Catalyst Screening

| Catalyst Candidate | Modification on this compound Scaffold | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| Cat-01 | None (Parent Scaffold) | 15.2 | 85% |

| Cat-02 | Mesityl replaced with Phenyl | 16.1 | 70% |

| Cat-03 | Mesityl replaced with 2,6-Diisopropylphenyl | 14.5 | 94% |

| Cat-04 | Methyl group added at C1 | 14.8 | 91% |

This data, while hypothetical, demonstrates how computational methods can provide quantitative predictions that guide experimental efforts, saving significant time and resources by focusing on only the most promising candidates. manchester.ac.ukrsc.org Through this synergy of theoretical insight and computational power, bespoke catalysts can be designed from first principles to meet the growing demands for selective and sustainable chemical synthesis. nih.gov

Advanced Spectroscopic Characterization and Mechanistic Analysis

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Structure

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and intermolecular interactions of 2-Amino-2-mesitylethanol. mdpi.com These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and non-covalent interactions like hydrogen bonding. mdpi.com

For this compound, the key functional groups—the primary amine (-NH₂), the hydroxyl group (-OH), and the mesityl group—give rise to characteristic vibrational bands. The O-H and N-H stretching vibrations are particularly informative. In a non-interacting state, the O-H stretch typically appears in the 3600-3700 cm⁻¹ region. However, the presence of the vicinal amino group allows for the formation of a strong intramolecular hydrogen bond (O-H···N). This interaction would cause a significant red-shift (a shift to lower wavenumber) and broadening of the O-H stretching band, a hallmark of hydrogen bonding. arxiv.orgnih.gov

Similarly, the N-H stretching vibrations, typically seen as a pair of bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range for primary amines, would also be influenced by this intramolecular interaction. nih.gov The C-H stretching vibrations of the methyl groups on the mesityl ring and the ethanol (B145695) backbone would appear around 2850-3000 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations of the mesityl ring are expected in the 1500-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations of the mesityl group typically produce strong and sharp signals, aiding in the confirmation of the aromatic substructure. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3550 (Broad) | FT-IR, Raman | Red-shifted due to strong intramolecular O-H···N hydrogen bonding. |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3400 | FT-IR, Raman | Position influenced by hydrogen bonding. |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3330 | FT-IR, Raman | Position influenced by hydrogen bonding. |

| Amine (-NH₂) | N-H Scissoring | 1590 - 1650 | FT-IR | Bending vibration. |

| Mesityl Ring | Aromatic C=C Stretch | 1500 - 1615 | FT-IR, Raman | Typically strong in Raman spectra. |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | FT-IR, Raman | From methyl and ethylidene groups. |

While specific studies on this compound are not available, FT-IR spectroscopy is a primary method for analyzing the interactions between amino alcohols and carbon dioxide (CO₂). This is particularly relevant in the context of carbon capture technologies. The interaction can proceed via two main pathways: the amine group reacting with CO₂ to form a carbamate (B1207046), or the alcohol group interacting with CO₂.

The formation of a carbamate species from the reaction of the primary amine group of this compound with CO₂ would be identifiable by the appearance of new, strong absorption bands in the FT-IR spectrum. Specifically, the asymmetric and symmetric stretching vibrations of the carbamate's COO⁻ group would emerge, typically in the 1560-1650 cm⁻¹ and 1290-1420 cm⁻¹ regions, respectively. Concurrently, changes in the N-H bending region would be observed.

A weaker, non-covalent interaction between either the amine or alcohol group and CO₂ would be detected by shifts in the vibrational modes of the functional groups upon exposure to CO₂. For instance, the formation of a Lewis acid-base adduct between the nitrogen lone pair and the carbon of CO₂ would perturb the N-H stretching and bending vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms can be established. core.ac.uksemanticscholar.org

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the different types of protons. The mesityl group would show two singlets for the aromatic protons and the methyl protons. The ethanol backbone would display a characteristic AX₂ pattern for the -CH(NH₂)-CH₂OH moiety, with the methine proton (CH) coupled to the two diastereotopic methylene (B1212753) protons (CH₂). The chemical shifts of the amine and hydroxyl protons can be variable and may appear as broad signals due to exchange processes.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Ar-H (mesityl) | ~6.8 | ~129 | s | Protons at C3' and C5'. |

| Ar-CH₃ (para) | ~2.25 | ~21 | s | Methyl group at C4'. |

| Ar-CH₃ (ortho) | ~2.30 | ~20 | s | Methyl groups at C2' and C6'. |

| CH-NH₂ | ~4.0 - 4.2 | ~60 | dd | Methine proton. |

| CH₂-OH | ~3.6 - 3.8 | ~68 | m | Diastereotopic methylene protons. |

| OH | Variable | - | br s | Chemical shift depends on concentration and solvent. |

| NH₂ | Variable | - | br s | Chemical shift depends on concentration and solvent. |

| Ar-C (ipso) | - | ~135 | s | C1' attached to the ethanol chain. |

| Ar-C (ortho/para) | - | ~137 | s | C2', C4', C6' with methyl groups. |

Isotopic labeling is a sophisticated technique used in conjunction with NMR to trace reaction pathways, elucidate mechanisms, and simplify complex spectra. wikipedia.org For this compound, specific atoms could be replaced with their heavier isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium).

For instance, synthesizing the molecule with ¹⁵N would allow for ¹H-¹⁵N HSQC experiments, which are highly specific for probing the electronic environment around the amine group. This could be used to study its involvement in hydrogen bonding or its protonation state. Similarly, selective ¹³C labeling at specific positions, for example, at the C1 or C2 of the ethanol backbone, could help in following the fate of these carbons during a chemical reaction. nih.gov Deuterium labeling, where a specific proton is replaced by deuterium, is often used to simplify complex ¹H NMR spectra or to determine reaction mechanisms by tracking the position of the label in the product (kinetic isotope effect studies). nih.gov

X-ray Crystallography for Ligand and Complex Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide definitive information on bond lengths, bond angles, and torsional angles of this compound, confirming its absolute and relative stereochemistry if a chiral sample is analyzed.

A crystal structure would unequivocally show the conformation adopted by the molecule in the crystal lattice, including the details of the intramolecular O-H···N hydrogen bond. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the amine or alcohol groups of adjacent molecules, that dictate the crystal packing. nih.gov

Given its structure as a chiral amino alcohol, this compound is a potential chiral ligand for metal complexes. nih.gov X-ray crystallography would be essential for characterizing the structure of such complexes, detailing the coordination geometry around the metal center and the precise way the ligand binds, which is critical for understanding its role in asymmetric catalysis. nih.gov

Rotational Spectroscopy for Gas-Phase Conformation Analysis

Rotational spectroscopy is a high-resolution technique used to study the structure of molecules in the gas phase, free from intermolecular interactions. nih.gov By accurately measuring the transition frequencies between rotational energy levels, the principal moments of inertia of the molecule can be determined with very high precision. These moments of inertia are directly related to the molecule's mass distribution and, therefore, its three-dimensional structure.

For a flexible molecule like this compound, several different low-energy conformations are expected to coexist in the gas phase. nih.gov A key advantage of modern rotational spectroscopy, often performed in a supersonic jet, is its ability to distinguish between these different conformers and determine their individual structures. core.ac.uk The analysis of the rotational spectrum of the closely related 2-amino-2-phenylethanol (B122105) has shown that the dominant conformers are stabilized by the intramolecular O-H···N hydrogen bond. core.ac.uk A similar situation is expected for this compound, where different orientations (rotamers) of the mesityl group and the ethanol backbone would give rise to distinct rotational spectra. The bulky mesityl group, compared to a phenyl group, would significantly alter the moments of inertia and potentially the relative energies of the conformers.

Table 3: Hypothetical Rotational Constants for a Dominant Conformer of this compound based on Analogue Structures

| Parameter | Description | Hypothetical Value |

|---|---|---|

| A | Rotational Constant | ~1500 MHz |

| B | Rotational Constant | ~400 MHz |

| C | Rotational Constant | ~350 MHz |

| µₐ, µₑ, µₑ | Dipole Moment Components | Non-zero values expected |

Note: These values are illustrative, based on scaling from similar aromatic molecules like 2-amino-2-phenylethanol, and would need to be determined experimentally.

Integration of Spectroscopic Data with Computational Models

Modern chemical analysis relies heavily on the synergy between experimental spectroscopic data and high-level quantum chemical calculations. researchgate.netnih.gov For a molecule like this compound, computational models, particularly those based on Density Functional Theory (DFT), are indispensable for interpreting the complex data obtained from the various spectroscopic techniques.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. mdpi.com Comparing the calculated spectrum with the experimental FT-IR and Raman spectra is crucial for making accurate assignments of the observed bands to specific molecular motions. nih.gov

NMR Spectroscopy: Computational methods can predict NMR chemical shifts and coupling constants, which aids in the assignment of complex spectra and can help distinguish between different possible isomers or stereochemistries.

Rotational Spectroscopy: Quantum chemical calculations are essential before a rotational spectroscopy experiment is performed. They are used to predict the geometries, relative energies, and rotational constants of all likely low-energy conformers. core.ac.ukuva.es This theoretical data is critical for guiding the search for the experimental spectrum and for assigning the observed transitions to a specific molecular structure. researchgate.net

By integrating these diverse spectroscopic datasets with robust computational models, a comprehensive and highly detailed picture of the structure, dynamics, and chemical properties of this compound can be constructed.

Future Research Directions for 2 Amino 2 Mesitylethanol in Academic Chemistry

Development of Next-Generation Chiral Ligands and Catalysts

Chiral 1,2-amino alcohols are privileged structures for the development of catalysts for asymmetric transformations. The future in this area for 2-Amino-2-mesitylethanol lies in leveraging its bulky mesityl group to create highly selective catalytic systems. Research should be directed toward the synthesis of a new family of ligands where the steric hindrance of the mesityl group can be systematically tuned.

Future work could focus on creating bidentate and tridentate ligands for transition-metal catalysis. For instance, derivatization of the amino and hydroxyl groups could yield oxazoline (B21484), phosphine (B1218219), or N-heterocyclic carbene (NHC) hybrids. The primary research goal would be to investigate how the significant steric bulk adjacent to the chiral center influences the enantioselectivity of metal-catalyzed reactions. It is hypothesized that the mesityl group will create a well-defined chiral pocket around the metal center, restricting the possible approach trajectories of substrates and thus enhancing facial discrimination.

Table 1: Potential Ligand Classes Derived from this compound for Future Investigation

| Ligand Type | Potential Synthetic Precursor | Target Metal | Potential Application |

|---|---|---|---|

| Oxazoline (BOX/PyBOX type) | This compound | Copper, Palladium | Asymmetric Diels-Alder, Friedel-Crafts Reactions |

| Phosphine-Aminoalcohol | This compound | Rhodium, Iridium | Asymmetric Hydrogenation |

| N-Heterocyclic Carbene (NHC) | This compound | Ruthenium, Gold | Asymmetric Metathesis, Cyclization Reactions |

Exploration of Novel Reaction Pathways and Substrate Scope

A significant research direction will be the application of novel catalysts derived from this compound in reactions where high steric demand is beneficial. The catalysts' performance should be systematically evaluated across a broad range of substrates to map their scope and limitations.

Future investigations could explore their utility in challenging carbon-carbon bond-forming reactions, such as the asymmetric addition of organometallic reagents to sterically hindered ketones or imines. The bulky nature of the catalyst may enable novel reactivity or overcome limitations seen with less hindered catalysts. For example, in the context of CO2 utilization, amino alcohols can act as "relay molecules" for indirect methanation, a pathway that could be explored with this specific compound nih.gov. Research into tandem oxidation processes, where an alcohol is first oxidized to an aldehyde in situ before participating in a multicomponent reaction, could also be a fruitful avenue nih.gov. A key objective would be to identify reaction classes where the unique steric profile of this compound-based catalysts provides a distinct advantage in terms of yield and enantioselectivity over existing systems.

Advancements in Asymmetric Methodology for Complex Molecular Architectures

The synthesis of complex molecules, particularly those with biological activity, often relies on the development of robust and highly selective asymmetric methods rsc.org. Future research should aim to apply catalysts based on this compound to the synthesis of complex chiral building blocks, such as γ-amino ketones and vicinal amino alcohols, which are prevalent in natural products and pharmaceuticals rsc.orgnih.gov.

A long-term goal would be the incorporation of these methodologies into the total synthesis of target molecules. For example, developing a highly enantioselective addition of a functionalized nucleophile to an unsaturated system, catalyzed by a this compound derivative, could provide a key step in a synthetic route to a complex natural product. The success of such applications would demonstrate the practical utility of this chiral building block and pave the way for its broader adoption in synthetic organic chemistry mdpi.com.

Synergistic Approaches Combining Experimental and Computational Studies

To accelerate the development of catalysts derived from this compound, future research should integrate experimental work with computational modeling. Theoretical studies, such as those performed on similar amino alcohols like 2-amino-2-methyl-1-propanol, can provide profound insights into reaction mechanisms and the origins of stereoselectivity nih.govresearchgate.net.

Density Functional Theory (DFT) calculations can be employed to model the transition states of catalyzed reactions. This would allow researchers to visualize the catalyst-substrate interactions and understand how the mesityl group enforces stereocontrol. Such computational insights can guide the rational design of second-generation catalysts with improved activity and selectivity, creating a feedback loop between theoretical prediction and experimental validation. This synergistic approach would be more efficient than relying on experimental screening alone researchgate.net.

Table 2: Proposed Computational Research Plan for a Hypothetical Reaction

| Research Phase | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| Phase 1: Catalyst Structure | DFT Geometry Optimization | Determine the low-energy conformations of the metal-ligand complex. | A 3D model of the active catalyst. |

| Phase 2: Mechanistic Study | Transition State Searching (e.g., QST2/3) | Identify the transition state structures for both enantiomeric pathways. | Elucidation of the reaction mechanism and rate-determining step. |

| Phase 3: Analysis of Selectivity | Non-Covalent Interaction (NCI) Plots | Analyze the steric and electronic interactions in the transition states. | Understanding the specific role of the mesityl group in inducing asymmetry. |

| Phase 4: Predictive Design | In Silico Ligand Modification | Model the effect of modifying the ligand structure on the transition state energies. | Rational design of improved, second-generation catalysts. |

Sustainable and Green Chemistry Considerations in this compound Research

In line with the principles of green chemistry, future research must address the sustainability of both the synthesis of this compound and its application in catalysis msu.edunih.govresearchgate.net. The development of greener synthetic routes to the parent amino alcohol is a crucial first step. This could involve using renewable starting materials, employing catalytic methods to reduce waste, and utilizing environmentally benign solvents .

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalytic efficiency : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) to reduce waste.

- Energy efficiency : Microwave-assisted synthesis cuts reaction time by 50% vs. conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.